4-[2-(4-Aminophenyl)ethenyl]phenol
Description
4-[2-(4-Aminophenyl)ethenyl]phenol is a phenolic compound characterized by a central ethenyl (-CH=CH-) bridge connecting two aromatic rings: a 4-aminophenyl group and a phenol group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and biochemical sensing.
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-[2-(4-aminophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H13NO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H,15H2 |
InChI Key |
HGDVTCNLNRCTHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs of 4-[2-(4-Aminophenyl)ethenyl]phenol, highlighting variations in substituents and their impact on molecular properties:
Key Observations :
- Brominated analogs (e.g., C14H11Br2NO) show increased steric hindrance and altered electronic properties, which may affect binding interactions .
- Cyano and triazole substituents (e.g., C17H12ClN3) enhance cytotoxicity, suggesting that electronic modifications significantly influence biological activity .
Cytotoxicity and Anticancer Potential
- 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) :
- Phenol,3-[2-(4-hydroxyphenyl)ethenyl]: Isolated from Salvia miltiorrhiza, this compound exhibits anti-thrombotic activity, likely due to its ethenyl-phenolic structure .
Amyloid-Binding Affinity
- BODIPY-4-(methylamino)styrylphenol conjugates: Demonstrated low nM binding affinity to amyloid-β fibrils, attributed to the methylamino group’s interaction with hydrophobic pockets . The target compound’s unmodified amino group may offer similar or enhanced binding, but experimental validation is lacking .
Analytical Characterization
- HPLC and LC-MS: Impurities in resveratrol synthesis (e.g., 3-(benzyloxy)-5-ethenylphenol) were characterized using preparative HPLC and LC-MS, methods applicable to analyzing the target compound’s purity .
- DFT Studies: Azo derivatives of phenolic compounds were analyzed using DFT/B3LYP/6-311+G(d,p) to predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments). Similar computational approaches could elucidate the target compound’s reactivity .
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